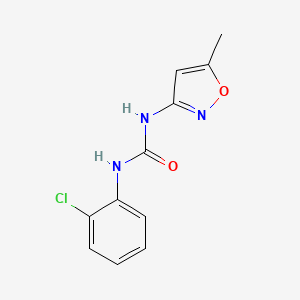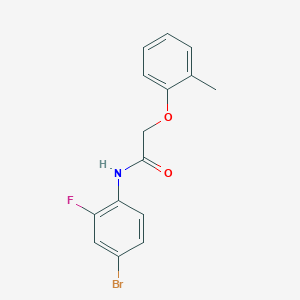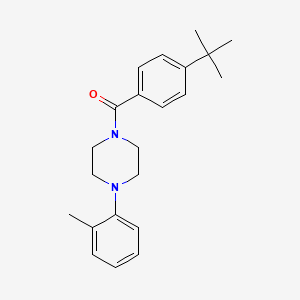![molecular formula C13H16N2OS B5868865 N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)
N-[(cyclopentylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(cyclopentylamino)carbonothioyl]benzamide, commonly known as CPACB, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. CPACB is a thioamide derivative of benzamide, and its unique structure has led to investigations into its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of CPACB is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, CPACB has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPACB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, CPACB has been shown to have antifungal and antibacterial activity. Studies have also suggested that CPACB may have potential as an anticancer agent, although further research is needed to fully explore this potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One significant advantage of CPACB is its relative stability, which makes it suitable for use in laboratory experiments. Additionally, CPACB is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of CPACB is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several potential future directions for research on CPACB. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to explore its potential as an anticancer agent. Finally, studies are needed to better understand its mechanism of action and how it may be optimized for different applications.
Métodos De Síntesis
The synthesis of CPACB involves the reaction of cyclopentylamine with carbon disulfide and subsequent reaction with benzoyl chloride. The resulting product is a white crystalline solid that is relatively stable and has a melting point of 148-149°C.
Aplicaciones Científicas De Investigación
CPACB has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One significant area of interest is its potential as an anti-inflammatory agent. Studies have shown that CPACB can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(cyclopentylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKGWSZMLKRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(cyclopentylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)


![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)



![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)
![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)